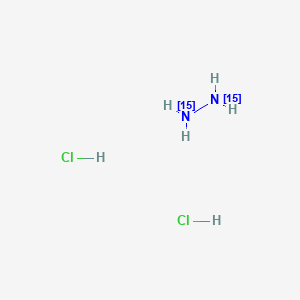

Hydrazine-15N2 dihydrochloride

Vue d'ensemble

Description

Hydrazine-15N2 dihydrochloride is a chemical compound with the linear formula H2(15N)(15N)H2·2HCl . It has a molecular weight of 106.95 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCl.Cl.[15NH2][15NH2] . This indicates that the molecule consists of two nitrogen atoms (each attached to a hydrogen atom) and two chloride ions. Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 200 °C (dec.) .Applications De Recherche Scientifique

Metabolic Studies

Hydrazine-15N2 dihydrochloride has been used in metabolic studies. Preece, Nicholson, and Timbrell (1991) utilized 15N-NMR to study the metabolism of hydrazine in rats, discovering a range of metabolites in the urine, indicating that the N-N bond of hydrazine is cleaved in vivo. This research provides insights into the metabolic pathways and transformations of hydrazine in biological systems (Preece, Nicholson, & Timbrell, 1991).

Environmental Monitoring

This compound plays a significant role in environmental monitoring. Davis and Li (2008) developed a method using isotope dilution gas chromatography/tandem mass spectrometry for detecting carcinogenic hydrazine in drinking water, utilizing isotopically labeled hydrazine-15N2 as a surrogate standard. This method highlights the importance of hydrazine-15N2 in assessing water safety and environmental health (Davis & Li, 2008).

Chemical Synthesis

In chemical synthesis, this compound is used as a raw material. Li Jie (2010) synthesized 13C,15N3-SEM·HCl using 15N2 labeled hydrazine hydrate, demonstrating its utility in producing other labeled compounds, which are essential in various research and industrial applications (Li Jie, 2010).

Bioimaging and Detection

This compound is instrumental in the development of bioimaging and detection techniques. For instance, Fan et al. (2012) designed a ratiometric fluorescence probe for rapid and sensitive detection of hydrazine in live cells, highlighting its utility in biological research and health monitoring (Fan et al., 2012).

Biomedical Research

In biomedical research, this compound is used for studying the effects of hydrazine and its derivatives. For example, Koopaei et al. (2013) synthesized and evaluated the analgesic activities of hydrazide and hydrazine derivatives, contributing to the development of new analgesic agents (Koopaei et al., 2013).

Safety and Hazards

Hydrazine-15N2 dihydrochloride is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is classified as carcinogenic . It is very toxic to aquatic life with long-lasting effects .

Relevant Papers A paper titled “A Sensitive and Quantitative Isotope-Dilution LC-MS/MS Method for Analysis of Hydrazine in Tobacco Smoke” was found . This paper discusses the development of a new isotope dilution liquid chromatography/tandem mass spectrometric method for the analysis of potential hydrazine present in tobacco smoke .

Analyse Biochimique

Biochemical Properties

Hydrazine-15N2 dihydrochloride plays a significant role in biochemical reactions, particularly in the study of nitrogen metabolism and enzymatic processes. This compound interacts with various enzymes and proteins, including nitrogenase and hydrazine oxidase. Nitrogenase catalyzes the reduction of nitrogen to ammonia, a critical step in nitrogen fixation, while hydrazine oxidase is involved in the oxidative degradation of hydrazine. The interactions between this compound and these enzymes are crucial for understanding the biochemical pathways and mechanisms of nitrogen metabolism .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as nitrogenase and hydrazine oxidase, inhibiting their activity. This binding disrupts the normal catalytic processes, leading to the accumulation of intermediate compounds and altered metabolic pathways. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in stress response and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent alterations in cellular function, including sustained oxidative stress and chronic inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild metabolic disruptions and transient oxidative stress. At high doses, this compound can lead to severe toxic effects, including tissue damage, organ failure, and death. Threshold effects have been observed, where a specific dosage level triggers a significant increase in adverse effects. These findings highlight the importance of careful dosage control in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as nitrogenase and hydrazine oxidase, influencing the conversion of nitrogen compounds and the degradation of hydrazine. These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the regulation of nitrogen metabolism and the impact of isotopic labeling on metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. The distribution of this compound can affect its localization and accumulation within different cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with target enzymes and proteins within the appropriate cellular context. Understanding the subcellular distribution of this compound can provide valuable insights into its biochemical functions and mechanisms of action .

Propriétés

InChI |

InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2/i;;1+1,2+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAWOTKNAVAKCX-ZBUXRKNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH2][15NH2].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584047 | |

| Record name | (~15~N_2_)Hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287488-18-0 | |

| Record name | (~15~N_2_)Hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287488-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)

![Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-](/img/structure/B1357138.png)